molecular formula C13H21O4- B1664619 4-Octyl Itaconate CAS No. 3133-16-2

4-Octyl Itaconate

Cat. No.: B1664619
CAS No.: 3133-16-2
M. Wt: 241.30 g/mol
InChI Key: GIRJEIMINMHXQS-UHFFFAOYSA-M
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Description

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle . It has been reported to regulate macrophage function and has been recognized as a promising therapeutic target for the treatment of inflammatory diseases . It has also been found to inhibit aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects .


Synthesis Analysis

This compound can be synthesized through the structure control of lipase, obtaining this compound with over 98% yield and over 99% selectivity . This one-step and green synthesis method has been investigated, and multiscale molecular dynamics simulations were applied to investigate the reaction mechanism .


Molecular Structure Analysis

The molecular formula of this compound is C13H22O4 . It has a molecular weight of 242.31 g/mol . The IUPAC name is 2-methylidene-4-octoxy-4-oxobutanoic acid .


Chemical Reactions Analysis

This compound has been shown to directly alkylate cysteine residue 22 on the glycolytic enzyme GAPDH, decreasing its enzyme activity . This blocks glycolytic flux at GAPDH, thereby downregulating aerobic glycolysis in activated macrophages .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 242.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 11 .

Scientific Research Applications

Antiviral and Immunoregulatory Properties

  • One-Step Synthesis : A study outlined the one-step synthesis of 4-Octyl itaconate, highlighting its potential in treating autoimmune diseases and viral infections. The research focused on a green synthesis approach using lipase, which achieved high yield and selectivity (Liu et al., 2021).

Protective Effects in Cell Models

  • Osteoblast Protection : Research demonstrated this compound's ability to protect osteoblasts from oxidative injury caused by hydrogen peroxide. This was attributed to the activation of the Nrf2 signaling pathway (Zheng et al., 2020).
  • Inhibition of Aerobic Glycolysis : A study found that this compound inhibits aerobic glycolysis in macrophages by targeting GAPDH, which contributes to its anti-inflammatory effects (Liao et al., 2019).

Role in Inflammation and Oxidative Stress

  • Retinal Pigment Epithelium : this compound was shown to suppress inflammatory cytokines and oxidative stress in human primary retinal pigment epithelium cells, indicating potential for treating eye-related inflammatory conditions (Fu et al., 2021).
  • Immunomodulatory Effects : Itaconate and its derivatives like this compound modify target proteins in immune cells, regulating inflammation and potentially offering therapeutic avenues for inflammatory diseases (Day & O’Neill, 2022).

Therapeutic Potential in Disease Models

  • Lung Injury Treatment : A study illustrated that this compound ameliorates lung injury caused by methicillin-resistant Staphylococcus aureus, mainly through the Nrf2/ARE pathway, suggesting its potential in treating bacterial infections (Liu et al., 2021).
  • Myogenesis Impact : Research indicated that itaconate and its derivatives, including this compound, can disrupt muscle differentiation, suggesting a potential impact on muscle-related conditions (Oh et al., 2022).

Modulation of Host Responses to Viral Infections

  • Influenza A Virus Infection : Itaconate derivatives were found to modulate host responses to influenza A virus infection, including reducing inflammation and interfering with viral replication (Sohail et al., 2021).

Comparative Evaluations with Other Derivatives

  • Comparative Studies : Comparisons of itaconate and its derivatives, including this compound, revealed distinct immunomodulatory effects, such as inhibition of inflammasome and Type I interferon regulation in macrophages (Swain et al., 2020).

Additional Applications

  • Liver Inflammation and Metabolic Disorders : A study on juvenile gibel carp showed that this compound supplementation relieved liver inflammation and glycolipid metabolic disorders, offering insights into its potential in metabolic disease management (Fu et al., 2021).

Mechanism of Action

Target of Action

4-Octyl Itaconate (4-OI) primarily targets several key proteins and genes in the body. These include MMP9, MMP2, SIRT1, PPARA, PTPRC, NOS3, TLR2, and HSP90AA1 . These targets play crucial roles in various biological functions and signaling pathways, particularly those related to inflammation and oxidative stress .

Mode of Action

4-OI interacts with its targets through a process known as alkylation. For instance, it directly alkylates the glycolytic enzyme GAPDH, decreasing its enzyme activity . It also alkylates cysteine residues on proteins such as KEAP1, enabling the activation of the anti-inflammatory transcription factor Nrf2 .

Biochemical Pathways

4-OI affects several biochemical pathways. It is involved in regulating inflammatory imbalance, immunosuppression, and oxidative stress in developing conditions like sepsis . It also activates the Nrf2/Sirt3 pathway through AKT and ERK1/2 phosphorylation , and inhibits aerobic glycolysis by targeting GAPDH .

Pharmacokinetics

4-OI is a cell-permeable itaconate derivative . This property allows it to cross cell membranes and exert its effects within cells.

Result of Action

The action of 4-OI leads to several molecular and cellular effects. It reduces inflammation by decreasing cytokine production and macrophage infiltration . It also reduces oxidative stress by decreasing reactive oxygen species (ROS) levels and boosting antioxidants such as HO-1 and NQO1 . Furthermore, 4-OI promotes mitophagy , protects against lipopolysaccharide-induced lethality in vivo , and inhibits cytokine release .

Action Environment

The action of 4-OI can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria, can enhance the protective effects of 4-OI . Additionally, the presence of certain metabolites or conditions that induce oxidative stress or inflammation can potentially modulate the efficacy and stability of 4-OI .

Safety and Hazards

4-Octyl Itaconate may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is also very toxic if swallowed .

Future Directions

4-Octyl Itaconate has shown great potential in the treatment of various autoimmune diseases and viral infections . Its promising role in future clinical applications has been emphasized, providing a theoretical basis for future research and treatment intervention .

Biochemical Analysis

Biochemical Properties

4-Octyl Itaconate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with glyceraldehyde 3-phosphate dehydrogenase, an enzyme involved in glycolysis. This compound inhibits this enzyme, thereby obstructing glycolysis in macrophages . Additionally, this compound modifies cysteine residues within protein targets, which contributes to its anti-inflammatory effects . This compound also interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . This compound also influences cell signaling pathways, such as the Nrf2 pathway, which leads to the activation of antioxidant responses . In respiratory epithelial cells, this compound reduces the production of eosinophil-targeted chemokines, which helps alleviate airway inflammation . Furthermore, it affects gene expression by modulating the activity of transcription factors like Nrf2 and ATF3 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to and modifying cysteine residues within target proteins, such as glyceraldehyde 3-phosphate dehydrogenase . This modification inhibits the enzyme’s activity, leading to a reduction in glycolysis. Additionally, this compound activates the Nrf2 pathway by modifying the cysteine residues of Keap1, a protein that inhibits Nrf2 under normal conditions . This activation results in the upregulation of antioxidant genes and the suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its anti-inflammatory properties over extended periods . In in vitro studies, this compound has been found to inhibit the activation and proliferation of microglial cells and astrocytes, reduce neuronal death, and relieve cognitive dysfunction in hypoxic-ischemic encephalopathy models . These effects are sustained over time, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, this compound ameliorated glycemic deterioration and improved glucose metabolism at specific dosages . At higher doses, it may exhibit toxic or adverse effects, such as excessive inhibition of glycolysis and disruption of cellular metabolism . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting metabolic flux and reducing the production of pro-inflammatory metabolites . Additionally, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the suppression of oxidative stress . These interactions highlight the compound’s role in modulating cellular metabolism and immune responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its cell-permeable nature. Unlike its parent compound, itaconate, which is highly polar and cannot easily cross cell membranes, this compound can permeate cells without the need for specific transporters . Once inside the cell, it may be converted into itaconate by intracellular esterases . This conversion allows this compound to exert its effects within various cellular compartments and tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to modify cysteine residues within target proteins. This compound has been shown to target the nuclear export protein CRM1, leading to the accumulation of viral ribonucleoproteins in the nucleus and inhibiting viral replication . Additionally, this compound activates the Nrf2 pathway by modifying Keap1 in the cytoplasm, resulting in the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant genes . These interactions highlight the compound’s ability to modulate cellular processes at the subcellular level.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Octyl Itaconate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["Octanol", "Itaconic Acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Diethyl Ether", "Hydrochloric Acid (HCl)", "Sodium Hydroxide (NaOH)"], "Reaction": ["1. The reaction begins by mixing Octanol and Itaconic Acid in the presence of Dicyclohexylcarbodiimide (DCC) as a coupling agent to form the corresponding ester. This reaction is carried out in N,N-Dimethylformamide (DMF) as a solvent.", "2. The resulting ester is then purified by extraction with Diethyl Ether.", "3. The purified ester is then hydrolyzed with Hydrochloric Acid (HCl) to produce the corresponding acid.", "4. The acid is then neutralized with Sodium Hydroxide (NaOH) to form the final product, 4-Octyl Itaconate."]}

CAS No.

3133-16-2

Molecular Formula

C13H21O4-

Molecular Weight

241.30 g/mol

IUPAC Name

3-octan-4-yloxycarbonylbut-3-enoate

InChI

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1

InChI Key

GIRJEIMINMHXQS-UHFFFAOYSA-M

SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)O

Canonical SMILES

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Octyl Itaconate;  4 Octyl Itaconate;  4-Octyl-Itaconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-OI exert its anti-inflammatory effects?

A1: 4-OI primarily exerts its anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [, , , , , , , , , , ] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby reducing oxidative stress and inflammation. [, , , , ] 4-OI achieves this by binding to Kelch-like ECH-associated protein 1 (KEAP1), disrupting the KEAP1-NRF2 complex, and allowing NRF2 to translocate to the nucleus. [, ]

Q2: Does 4-OI affect other pathways besides NRF2?

A2: Yes, 4-OI has been shown to modulate other pathways besides NRF2. For instance, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. [, , ] This inhibition contributes to the suppression of pro-inflammatory cytokine production, further dampening inflammation. [, , ]

Q3: Are there differences in the effects of 4-OI compared to itaconate itself?

A3: Research suggests that 4-OI and itaconate, while structurally related, exhibit distinct immunological and metabolic effects. [] 4-OI, being more electrophilic, induces a stronger NRF2 activation compared to itaconate. [] Additionally, while 4-OI effectively inhibits type I interferon responses, itaconate primarily targets succinate dehydrogenase (SDH) and ten-eleven translocation (TET2) enzymes. []

Q4: What disease models have been used to investigate the therapeutic potential of 4-OI?

A4: 4-OI has shown promising results in various preclinical models of diseases involving inflammation and oxidative stress. These include models of:

  • Acute lung injury (ALI): Studies have demonstrated that 4-OI reduces inflammation, oxidative stress, and lung tissue injury in LPS-induced ALI. [, , , ]
  • Sepsis: 4-OI has demonstrated beneficial effects in sepsis models by reducing inflammation, improving survival rates, and protecting against organ injury. [, , ]
  • Liver injury: Research suggests that 4-OI can mitigate liver injury induced by various factors like Concanavalin A, LPS/D-galactosamine, and carbon tetrachloride, likely by inhibiting inflammation, oxidative stress, and apoptosis. [, , ]
  • Osteoarthritis: Studies using in vitro and in vivo models of osteoarthritis indicate that 4-OI can protect chondrocytes against degeneration, oxidative stress, and ferroptosis, potentially by inhibiting GPX4 methylation. []
  • Systemic Sclerosis (SSc): 4-OI has been shown to reduce collagen production and inflammatory cytokine release in SSc dermal fibroblasts, suggesting potential anti-fibrotic effects. []

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